1,3-benzodioxole-5-carbaldehyde O-(2-thienylcarbonyl)oxime
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Overview
Description
1,3-benzodioxole-5-carbaldehyde O-(2-thienylcarbonyl)oxime is a chemical compound with the molecular formula C13H9NO4S and a molecular weight of 275.27986 . This compound is known for its unique structure, which includes a benzodioxole ring and a thienylcarbonyl oxime group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1,3-benzodioxole-5-carbaldehyde O-(2-thienylcarbonyl)oxime involves several steps. One common method includes the reaction of 1,3-benzodioxole-5-carbaldehyde with hydroxylamine hydrochloride to form the oxime derivative. This intermediate is then reacted with 2-thienylcarbonyl chloride in the presence of a base such as pyridine to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1,3-benzodioxole-5-carbaldehyde O-(2-thienylcarbonyl)oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
1,3-benzodioxole-5-carbaldehyde O-(2-thienylcarbonyl)oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-benzodioxole-5-carbaldehyde O-(2-thienylcarbonyl)oxime involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes such as tyrosinase and EGFR, leading to antiproliferative effects on cancer cells . Additionally, it can induce apoptosis in tumor cells and exhibit antiparasitic activity by targeting specific pathways in parasites .
Comparison with Similar Compounds
1,3-benzodioxole-5-carbaldehyde O-(2-thienylcarbonyl)oxime can be compared with other similar compounds, such as:
1,3-benzodioxole-5-carbaldehyde O-methyloxime: This compound has a similar structure but with a methyloxime group instead of the thienylcarbonyl oxime group.
1,3-benzodioxole-5-carbaldehyde semicarbazone: This compound contains a semicarbazone group and is used in similar research applications.
Benzo[d][1,3]dioxole-5-carbaldehyde: This compound lacks the oxime group and is used as an intermediate in various chemical syntheses.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
[(E)-1,3-benzodioxol-5-ylmethylideneamino] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4S/c15-13(12-2-1-5-19-12)18-14-7-9-3-4-10-11(6-9)17-8-16-10/h1-7H,8H2/b14-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOWJEDPSYKJLQ-VGOFMYFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NOC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/OC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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